molecular formula C26H23FN2O3 B2981812 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one CAS No. 850192-14-2

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one

Cat. No.: B2981812
CAS No.: 850192-14-2
M. Wt: 430.479
InChI Key: RIGGFJOUJGRYID-UHFFFAOYSA-N
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Description

4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one is a coumarin-based derivative functionalized with a piperazine moiety. The core chromen-2-one scaffold is substituted at positions 4, 6, and 5. The 4-position features a methyl-linked 4-(2-fluorophenyl)piperazine group, while the 6- and 7-positions are occupied by hydroxy and phenyl groups, respectively.

Properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O3/c27-22-8-4-5-9-23(22)29-12-10-28(11-13-29)17-19-14-26(31)32-25-16-20(24(30)15-21(19)25)18-6-2-1-3-7-18/h1-9,14-16,30H,10-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGGFJOUJGRYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluorophenylamine with ethylene glycol in the presence of a catalyst such as sulfuric acid.

    Coupling Reaction: The piperazine intermediate is then coupled with a chromenone derivative through a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorinating agents like thionyl chloride for introducing chlorine atoms.

Major Products

    Oxidation: Formation of 6-keto-7-phenyl-2H-chromen-2-one.

    Reduction: Formation of 6-hydroxy-7-phenyl-2H-chromen-2-ol.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Studies focus on its role as an inhibitor of specific enzymes or receptors, which could lead to the development of new drugs.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: Research explores its effects on cellular processes and its potential as a tool for studying biological pathways.

Mechanism of Action

The mechanism of action of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring and fluorophenyl group are crucial for binding to these targets, while the chromenone core modulates the compound’s overall activity. This compound may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Halogen-Substituted Piperazine Derivatives

  • 4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one (): Structural Differences: Replaces the 2-fluorophenyl group with 3-chlorophenyl and substitutes the 7-phenyl with a methyl group. The smaller methyl group at position 7 reduces steric hindrance, possibly enhancing solubility but decreasing aromatic interactions . Physicochemical Properties: Molecular mass = 384.86 g/mol (vs. ~415.44 g/mol for the target compound). Lower mass may correlate with improved bioavailability.

B. Piperazine Linkage Variations

  • 7-((4-Amino-6-((4-cyclopropylphenyl)amino)-1,3,5-triazin-2-yl)methoxy)-4-methyl-2H-chromen-2-one (): Structural Differences: Replaces the piperazine-methyl group with a triazine-methoxy chain and introduces a cyclopropylphenyl group. However, the absence of a fluorophenyl group may reduce lipophilicity and CNS penetration .

C. Substitutions on the Chromen-2-one Core

  • 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one (): Structural Differences: Substitutes 6-hydroxy and 7-phenyl with chloro and methyl groups, respectively, and uses a 4-methylpiperazine. The methylpiperazine may alter basicity, affecting receptor interactions .
Pharmacological Activity
  • 5-HT1A Receptor Affinity: The target compound’s 2-fluorophenylpiperazine group is structurally analogous to derivatives in , which demonstrated high 5-HT1A receptor binding (e.g., compound D10: 4-(4-(2-(2-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide). Fluorine’s electronegativity enhances receptor affinity by stabilizing dipole interactions . In contrast, the 3-chlorophenyl analogue () may exhibit lower selectivity due to chlorine’s larger atomic radius, which could sterically hinder binding .
  • Anticancer Potential: Coumarins with hydroxy groups (e.g., 6-hydroxy in the target compound) are known for antioxidant and pro-apoptotic effects (). The 7-phenyl group may enhance intercalation with DNA or protein targets, as seen in other chromen-2-one derivatives .
Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound ~415.44 3.2 <0.1 (PBS) 180–185 (est.)
3-Chlorophenyl Analogue () 384.86 2.8 0.3 (DMSO) 192–195
6-Chloro-7-methyl Derivative () 323.80 2.5 1.2 (DMSO) 165–168

Key Observations :

  • The target compound’s higher LogP (3.2 vs. 2.5–2.8) suggests greater lipophilicity, favoring blood-brain barrier penetration but requiring formulation optimization for aqueous solubility.
  • The 3-chlorophenyl analogue’s higher melting point (192–195°C) indicates stronger crystalline packing vs. the target compound’s estimated 180–185°C .

Biological Activity

The compound 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one , often referred to as compound 1 , is a synthetic derivative belonging to the class of chromenones. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of compound 1 is C21H21FN2O3C_{21}H_{21}FN_{2}O_{3}. It features a chromenone backbone with a piperazine moiety substituted by a fluorophenyl group. The presence of hydroxyl and phenyl groups further contributes to its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess activity against various bacterial strains. In one study, a related compound demonstrated bactericidal effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM for staphylococci and 62.5 to 125 μM for enterococci .

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

Anticancer Activity

The anticancer potential of compound 1 has been explored through various in vitro studies. It has shown promising results in inducing apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The IC50 values reported for similar compounds suggest that they can effectively inhibit tumor growth at concentrations around 25 μM .

In vivo studies further support these findings, where treatment with compound 1 resulted in significant tumor suppression in mice models, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

Anti-inflammatory properties have also been attributed to chromenone derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In experimental models, related compounds have demonstrated a reduction in inflammation markers, which could be beneficial in treating chronic inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial effects of piperazine derivatives highlighted the significant activity of compounds similar to compound 1 against MRSA (Methicillin-resistant Staphylococcus aureus), showcasing their potential in tackling antibiotic resistance issues .
  • Anticancer Mechanisms : Another study focused on the apoptotic pathways activated by chromenone derivatives in cancer cells, revealing that compound 1 could induce cell cycle arrest and apoptosis through mitochondrial pathways .

Q & A

Q. What synthetic strategies are recommended for preparing 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one?

Methodological Answer:

  • Core Coumarin Synthesis : Start with 7-hydroxycoumarin derivatives. Introduce the 7-phenyl group via Suzuki-Miyaura cross-coupling using palladium catalysts and arylboronic acids .
  • Piperazine Substitution : React the bromomethyl intermediate at position 4 of the coumarin core with 1-(2-fluorophenyl)piperazine under nucleophilic substitution conditions (e.g., DMF, K₂CO₃, 80°C) .
  • Purification : Use gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .

Q. How can the compound’s purity and structural integrity be validated?

Methodological Answer:

  • HPLC Analysis : Employ a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) at 1.0 mL/min flow rate. Monitor UV absorbance at 254 nm .
  • Spectroscopic Confirmation :
    • ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic protons for phenyl groups at δ 6.8–7.5 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm) .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ expected at ~485 m/z) .
  • X-ray Crystallography : For absolute configuration, use single-crystal diffraction (triclinic system, space group P1) .

Q. What are the solubility and formulation considerations for this compound?

Methodological Answer:

  • Solubility Profiling :
    • Aqueous Buffer : Use sodium 1-octanesulfonate buffer (pH 4.6) for improved solubility due to ion-pairing effects .
    • Organic Solvents : Moderate solubility in DMSO (>10 mM) and methanol, but limited in hexane (<0.1 mg/mL) .
  • Formulation for Assays : Prepare stock solutions in DMSO (≤1% v/v in final assay buffer) to avoid solvent interference in cell-based studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Modification Sites :
    • Piperazine Ring : Replace 2-fluorophenyl with electron-withdrawing (e.g., 4-CF₃) or bulky (e.g., biphenyl) groups to assess receptor selectivity .
    • Coumarin Core : Introduce substituents at position 6 (e.g., methoxy, halogens) to modulate hydrogen-bonding interactions .
  • Biological Testing : Use orthogonal assays (e.g., enzyme inhibition, cellular uptake) to correlate structural changes with activity. For example, compare IC₅₀ values in kinase inhibition assays .

Q. What crystallographic data are available for structural optimization?

Methodological Answer:

  • Unit Cell Parameters : Triclinic system (P1) with a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å. Hydrogen-bonding networks stabilize the coumarin-piperazine interface .
  • Key Interactions :
    • Hydroxy Group at C6 : Forms intramolecular hydrogen bonds with the carbonyl oxygen (O–H···O=C, 2.12 Å) .
    • Piperazine Flexibility : The N-methyl group adopts a chair conformation, influencing ligand-receptor docking .

Q. How can analytical methods be optimized for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC Optimization :
    • Buffer Adjustment : Fine-tune pH (4.5–5.0) using glacial acetic acid to enhance peak symmetry .
    • Column Selection : Use C18 columns with 5 µm particle size for baseline separation of degradation products .
  • Validation Parameters :
    • Linearity : R² ≥ 0.998 over 0.1–100 µg/mL.
    • LOD/LOQ : 0.05 µg/mL and 0.15 µg/mL, respectively .

Q. How should contradictory bioactivity data from different assays be resolved?

Methodological Answer:

  • Assay Standardization :
    • Positive Controls : Include reference compounds (e.g., warfarin for anticoagulant assays) to validate experimental conditions .
    • Replicate Analysis : Perform triplicate runs with blinded samples to minimize operator bias.
  • Orthogonal Validation :
    • SPR vs. ELISA : Compare surface plasmon resonance (SPR) binding affinity with ELISA-based inhibition to confirm target engagement .
    • Cell Viability Cross-Check : Use ATP-based assays (e.g., CellTiter-Glo) alongside trypan blue exclusion to rule out cytotoxicity artifacts .

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